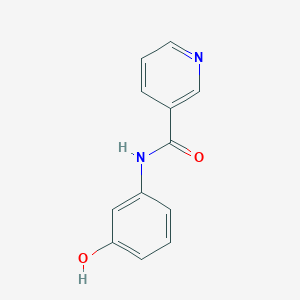

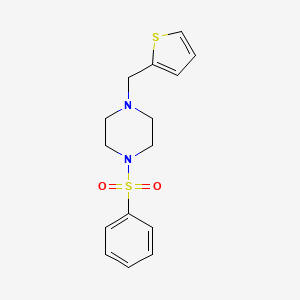

![molecular formula C16H21N5O3 B5503058 ethyl 4-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5503058.png)

ethyl 4-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 4-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}benzoate is a complex organic compound that appears to have been studied in various contexts, including its synthesis, molecular structure, and reactivity.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reaction sequences and specific conditions. For example, the synthesis of ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate involved single-crystal X-ray crystallography (Manolov, Morgenstern, & Hegetschweiler, 2012). Another example is the synthesis of ethylene-bridged bis(hydroxylamino-1,3,5-triazine) compounds, indicating the complexity and variability in synthetic routes for similar compounds (Hermon & Tshuva, 2008).

Molecular Structure Analysis

The molecular structure of related compounds is often characterized using techniques like X-ray crystallography. For instance, the structure of ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was determined using this method, revealing details about intramolecular hydrogen bonds and crystal system (Manolov, Morgenstern, & Hegetschweiler, 2012).

Chemical Reactions and Properties

Chemical reactions involving similar compounds are diverse. For instance, the synthesis and conformational analysis of constrained ethylene-bridged bis(hydroxylamino-1,3,5-triazine) compounds show different rotation restrictions and the formation of complexes, indicating the complex chemical behavior of these molecules (Hermon & Tshuva, 2008).

Wissenschaftliche Forschungsanwendungen

Synthesis and Conformational Analysis

Ethylene-bridged bis(hydroxylamino-1,3,5-triazine) compounds, serving as tetradentate ligands, were synthesized from 2,4,6-trichloro-1,3,5-triazine. The study highlighted the distinctive electronic structure and rotation restrictions around the C(Ar)-N bonds, evident from their resonative contributors. A dinuclear complex featuring these ligands was synthesized, showcasing increased ligand lability and diminished cytotoxicity toward colon and ovarian cells, highlighting the potential for biomedical applications (Hermon & Tshuva, 2008).

Polymerization and Dental Adhesives

Ethyl-4-(dimethylamino) benzoate was investigated as an initiator for the spontaneous polymerization of an aqueous acidic dental adhesive system. The study found that various bases could activate the polymerization process, with the pH and buffer capacity significantly affecting the degree of conversion. This research underscores the compound's relevance in developing advanced dental materials (Bai et al., 2013).

Fluorescent Probing for Carbon Dioxide Detection

Novel fluorescent probes with aggregation-enhanced emission features were designed for the quantitative detection of low levels of carbon dioxide. These probes showed selective, fast, and iterative responses to CO2, indicating their potential utility in real-time and quantitative CO2 detection for biological and medical applications (Wang et al., 2015).

Crystal Engineering and Supramolecular Assemblies

The synthesis of supramolecular assemblies involving 1,2,4,5-benzenetetracarboxylic acid and aza donor molecules demonstrated two classes of assemblies: host-guest systems and assemblies with infinite molecular tapes. This research contributes to the field of crystal engineering and the design of advanced materials with specific structural and functional properties (Arora & Pedireddi, 2003).

Synthesis of Fluorescent Dyes with Large Stokes Shifts

A study on the synthesis of derivatives of 2-(hydroxytolyl)-4,6-dimethylamino-1,3,5-triazines resulted in new dyes exhibiting a pronounced green fluorescence due to an intramolecular proton transfer. These dyes, with their large Stokes shifts, have potential applications in imaging and sensing technologies (Rihn et al., 2012).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

ethyl 4-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O3/c1-6-23-13(22)11-7-9-12(10-8-11)24-16-18-14(20(2)3)17-15(19-16)21(4)5/h7-10H,6H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDGIYNDIHUBTFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OC2=NC(=NC(=N2)N(C)C)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5502983.png)

![4-[2-(4-fluorophenoxy)ethyl]-1,4-oxazepan-6-ol](/img/structure/B5502992.png)

![2-[(4'-methoxy-3',5'-dimethylbiphenyl-3-yl)oxy]acetamide](/img/structure/B5502994.png)

![1-ethyl-3-isobutyl-N-[1-(6-methyl-2-pyridinyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5503043.png)

![1-[5-(2-chlorophenyl)-2-furoyl]-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine](/img/structure/B5503062.png)

![methyl 4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]benzoate](/img/structure/B5503066.png)

![N-(2-oxo-2-{4-[6-(2-pyridinylamino)-3-pyridazinyl]-1-piperazinyl}ethyl)benzamide](/img/structure/B5503069.png)

![methyl 4-{[(2-tert-butylphenoxy)acetyl]amino}benzoate](/img/structure/B5503073.png)